4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloronicotinic acid under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the carbonyl group at the 3-position.
4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-5-one: Similar structure but with a carbonyl group at the 5-position instead of the 3-position.
Uniqueness
4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUKWHWNLICEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282103 |
Source
|
Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-67-0 |
Source
|
Record name | MLS002638996 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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